molecular formula C12H14N2O2 B192812 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 152628-03-0

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B192812
M. Wt: 218.25 g/mol
InChI Key: XWAJTVCEILFDGU-UHFFFAOYSA-N
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Description

“4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid” is a synthetic intermediate and a useful compound in organic synthesis . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of “4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid” is C12H14N2O2 . It has a molecular weight of 218.25200 .


Physical And Chemical Properties Analysis

The compound has a density of 1.259g/cm3 . Its boiling point is 491.8ºC at 760mmHg . The compound is a solid at room temperature .

Scientific Research Applications

  • Antioxidant and Antimicrobial Activities : A study found that derivatives of benzo[d]imidazole, including similar compounds, exhibited significant antioxidant and antimicrobial activities. These compounds were effective against organisms like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

  • Corrosion Inhibition : Research has shown that 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid is an effective corrosion inhibitor for mild steel in acidic solutions. It operates through adsorption on the steel surface, forming a protective layer and preventing corrosion (Patel, Jauhari, & Mehta, 2009); (Patel, Jauhari, & Mehta, 2010).

  • Pharmacological Applications : The compound's derivatives have been explored in pharmacology, particularly in the context of angiotensin II receptor antagonists. These studies focus on structural modifications to enhance binding affinity and potency for potential use in treating conditions like hypertension (Yanagisawa et al., 1996).

  • Cancer Research : Some studies have investigated the potential of benzo[d]imidazole derivatives in cancer therapy. Derivatives of this compound have shown promise as anti-breast cancer agents, indicating their relevance in developing new therapeutic approaches for cancer treatment (Karthikeyan et al., 2017).

Safety And Hazards

The safety information available indicates that the compound may be harmful. The hazard statements include H315 and H319 . Precautionary statements include P305+P351+P338 . More detailed safety data can be found in the MSDS .

properties

IUPAC Name

7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-4-10-13-9-6-8(12(15)16)5-7(2)11(9)14-10/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJTVCEILFDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437532
Record name 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

CAS RN

152628-03-0
Record name 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152628-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ambati, HR Penikelapati, TV Maruthikumar…
Number of citations: 0

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